![molecular formula C12H28N2O B14231445 3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol CAS No. 627527-64-4](/img/structure/B14231445.png)
3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol typically involves the reaction of heptan-2-amine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the electrophilic carbon in the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-({2-[(Hexan-2-yl)amino]ethyl}amino)propan-1-ol
- 3-({2-[(Octan-2-yl)amino]ethyl}amino)propan-1-ol
- 3-({2-[(Nonan-2-yl)amino]ethyl}amino)propan-1-ol
Uniqueness
3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol is unique due to its specific heptan-2-yl group, which imparts distinct physicochemical properties such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
627527-64-4 |
|---|---|
Molecular Formula |
C12H28N2O |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
3-[2-(heptan-2-ylamino)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H28N2O/c1-3-4-5-7-12(2)14-10-9-13-8-6-11-15/h12-15H,3-11H2,1-2H3 |
InChI Key |
PVZMFPJAWFLZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



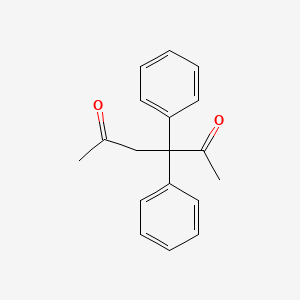
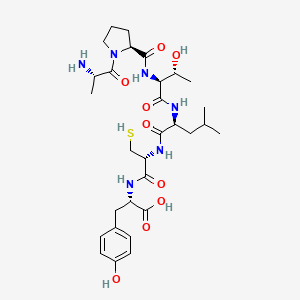
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
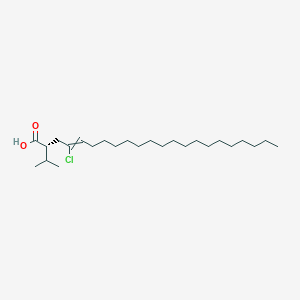
![Diethyl [(2,6-difluorophenyl)methyl]propanedioate](/img/structure/B14231392.png)
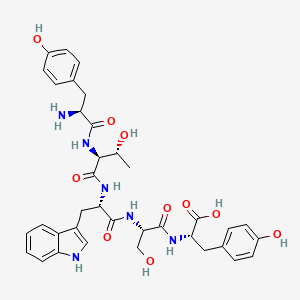

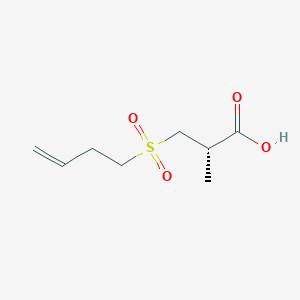
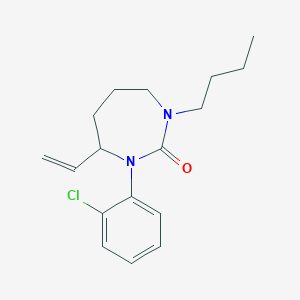
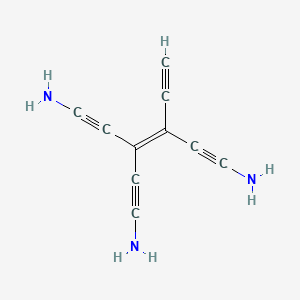
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
